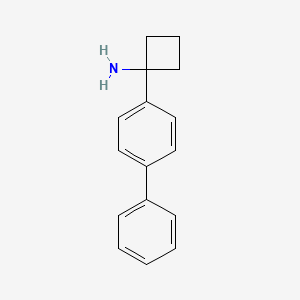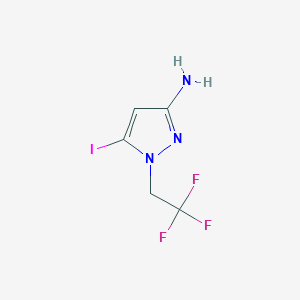
5-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine is a chemical compound with the molecular formula C5H4F3IN2. It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of an iodine atom at position 5 and a trifluoroethyl group at position 1 of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through a cyclization reaction. This can be achieved by reacting a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via a nucleophilic substitution reaction using a suitable trifluoroethylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom at position 5 can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Cyclization Reactions: Cyclization can be facilitated by using strong acids or bases and heating the reaction mixture.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can produce different oxidation states and derivatives of the compound .
Scientific Research Applications
5-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design and development. It may exhibit biological activities such as anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, including polymers and coordination complexes with unique properties.
Chemical Biology: The compound can serve as a probe or ligand in chemical biology studies to investigate biological processes and molecular interactions.
Mechanism of Action
The mechanism of action of 5-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoroethyl group and iodine atom can enhance the compound’s binding affinity and specificity to its targets, leading to the modulation of biological pathways and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid: This compound has a carboxylic acid group at position 3 instead of an amine group.
5-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbaldehyde: This compound has an aldehyde group at position 3 instead of an amine group.
Uniqueness
5-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine is unique due to the presence of the trifluoroethyl group and iodine atom, which can impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, stability, and interactions with molecular targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C5H5F3IN3 |
|---|---|
Molecular Weight |
291.01 g/mol |
IUPAC Name |
5-iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-amine |
InChI |
InChI=1S/C5H5F3IN3/c6-5(7,8)2-12-3(9)1-4(10)11-12/h1H,2H2,(H2,10,11) |
InChI Key |
UXKKEMCXDAMHEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(N=C1N)CC(F)(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(1,5-dimethyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid](/img/structure/B11736528.png)
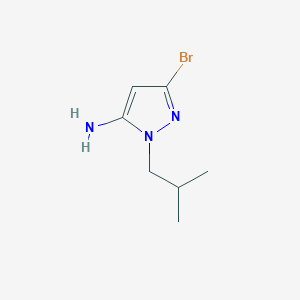
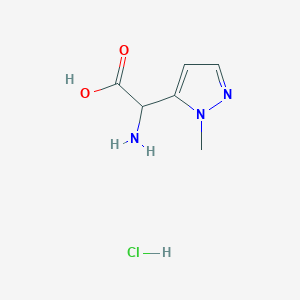
![[(1-ethyl-1H-pyrazol-3-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B11736534.png)
![[3-(diethylamino)propyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11736537.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}(pentyl)amine](/img/structure/B11736539.png)
![1-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11736555.png)
![[2-(diethylamino)ethyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11736570.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}(pentyl)amine](/img/structure/B11736574.png)
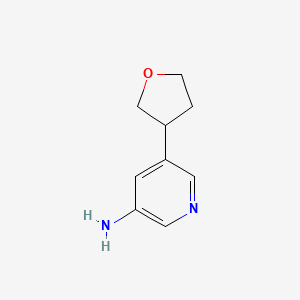
![N-[(3,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11736590.png)
![N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11736594.png)
![N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11736600.png)
